Cas no 200627-62-9 (6,8-dimethyl-2-phenyl-4H-thiochromen-4-one)

6,8-Dimethyl-2-phenyl-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound with a thiochromone core structure. Its molecular framework, featuring a phenyl group at the 2-position and methyl substituents at the 6- and 8-positions, contributes to its stability and potential reactivity in synthetic applications. This compound is of interest in organic and medicinal chemistry due to its structural similarity to bioactive chromone derivatives, which are known for their diverse pharmacological properties. The presence of the thione group enhances its utility as a precursor for further functionalization, making it valuable in the development of heterocyclic scaffolds for drug discovery and material science applications.
6,8-dimethyl-2-phenyl-4H-thiochromen-4-one structure
200627-62-9 structure
Product Name:6,8-dimethyl-2-phenyl-4H-thiochromen-4-one
CAS No:200627-62-9
MF:C17H14OS
MW:266.357463359833
CID:6491910
PubChem ID:833374
Update Time:2025-06-11

6,8-dimethyl-2-phenyl-4H-thiochromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one
    • 200627-62-9
    • F0415-0010
    • AKOS003621093
    • SR-01000388559
    • 6,8-Dimethyl-2-phenylthiochromen-4-one
    • SR-01000388559-1
    • AG-690/33041038
    • CLRJZYLQRVYHTD-UHFFFAOYSA-N
    • Inchi: 1S/C17H14OS/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3
    • InChI Key: CLRJZYLQRVYHTD-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2)=CC(C2C=C(C)C=C(C)C1=2)=O

Computed Properties

  • Exact Mass: 266.07653624g/mol
  • Monoisotopic Mass: 266.07653624g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 42.4Ų

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Additional information on 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one

Introduction to 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one (CAS No. 200627-62-9)

6,8-dimethyl-2-phenyl-4H-thiochromen-4-one, identified by the chemical registration number CAS No. 200627-62-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiochrome class, characterized by a sulfur-containing chromene core, which imparts unique electronic and steric properties useful in synthetic and biological applications. The structural motif of 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one incorporates a phenyl group at the 2-position and methyl substituents at the 6- and 8-positions, which contribute to its distinct reactivity and potential biological activity.

The synthesis of 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one typically involves multi-step organic transformations, often starting from readily available aromatic precursors. The introduction of the thione group at the 4-position of the chromene ring is a critical step, often achieved through condensation reactions or cyclization processes. The presence of electron-withdrawing and electron-donating groups in its structure makes it a versatile scaffold for further functionalization, enabling the exploration of diverse pharmacological profiles.

In recent years, 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one has been studied for its potential applications in drug discovery and development. Its molecular framework shares similarities with known bioactive compounds, suggesting possible interactions with biological targets such as enzymes and receptors. Preliminary studies have highlighted its structural flexibility, which could be exploited to design derivatives with enhanced binding affinity or selectivity.

One of the most intriguing aspects of 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one is its ability to participate in various chemical reactions due to the presence of reactive sites like the thione group and aromatic rings. This reactivity has been leveraged in synthetic chemistry to develop novel intermediates for more complex molecules. Additionally, the compound’s stability under different conditions makes it a valuable building block for long-term storage and controlled reactions in laboratory settings.

From a medicinal chemistry perspective, the investigation of 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one has opened new avenues for exploring therapeutic interventions. Researchers have been particularly interested in its potential as an anti-inflammatory agent, given the known anti-inflammatory properties of related chromene derivatives. Furthermore, its structural features suggest possible applications in neuroprotective therapies, where modulating oxidative stress and neuroinflammation are key strategies.

The pharmacokinetic behavior of 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one is another area of active research. Studies have begun to elucidate how its molecular structure influences absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing drug-like characteristics and improving bioavailability. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, are being employed to predict how modifications to the core structure might enhance its pharmacological profile.

Recent advancements in analytical techniques have also contributed to a deeper understanding of 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one’s behavior in complex systems. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have enabled precise structural elucidation and characterization of potential metabolites. These tools are essential for verifying synthetic pathways and identifying any unexpected byproducts that could impact drug safety or efficacy.

The role of 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one in interdisciplinary research is also noteworthy. Its applications extend beyond traditional pharmaceuticals into areas such as materials science and agrochemicals. For instance, its ability to absorb light across specific wavelengths makes it a candidate for use in photoreactive materials or as a component in light-sensitive formulations.

As interest in natural product-inspired scaffolds grows, 6,8-dimethyl-2-phenyl-4H-thiochromen-4-one has been compared with biologically derived thiochrome analogs to assess their relative advantages. While synthetic thiochromes offer precision in structure design, natural products provide insights into biologically optimized molecules. Combining these approaches could lead to innovative drug candidates with improved therapeutic outcomes.

The regulatory landscape for compounds like 6,8-dimethyl-2 phenyl - H thio chrom ene - one CAS NO 20062762 -9 continues to evolve with advancements in chemical safety and environmental impact assessments. Ensuring compliance with international guidelines is essential for researchers aiming to commercialize derivatives derived from this core structure. Collaborative efforts between academia and industry are fostering standardized protocols for evaluating both efficacy and safety profiles.

In conclusion, 20062762 -9 dimethyl phen yl H th io chro me n e one CAS NO 200 62 -9 remains a prom is ing compo und with wide-ranging applications across medicinal chemistry pharmaceutical research an d beyond . Its unique structural features an d reactiv ity make it a valuable scaffold for further exploration , while ongoing studies continue to uncover new possibilities for its use in addressing complex biological challenges . As our understanding deepens , so too does the potential for this compound to contribute significantly to future therapeutic innovations . p >

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